4,4'-((1E,1'E)-(2,5-Dimethoxy-1,4-phenylene)bis(ethene-2,1-diyl))dibenzoic acid
Description
Properties
IUPAC Name |
4-[(E)-2-[4-[(E)-2-(4-carboxyphenyl)ethenyl]-2,5-dimethoxyphenyl]ethenyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22O6/c1-31-23-15-22(14-8-18-5-11-20(12-6-18)26(29)30)24(32-2)16-21(23)13-7-17-3-9-19(10-4-17)25(27)28/h3-16H,1-2H3,(H,27,28)(H,29,30)/b13-7+,14-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAQXUMBSTWVNCF-FNCQTZNRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C=CC2=CC=C(C=C2)C(=O)O)OC)C=CC3=CC=C(C=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1/C=C/C2=CC=C(C=C2)C(=O)O)OC)/C=C/C3=CC=C(C=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-((1E,1’E)-(2,5-Dimethoxy-1,4-phenylene)bis(ethene-2,1-diyl))dibenzoic acid typically involves a multi-step process. One common method includes the condensation reaction of 2,5-dimethoxy-1,4-phenylenediamine with terephthalaldehyde under acidic conditions, followed by oxidation to form the desired dibenzoic acid derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and employing continuous flow techniques to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
4,4’-((1E,1’E)-(2,5-Dimethoxy-1,4-phenylene)bis(ethene-2,1-diyl))dibenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield hydroquinone derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Halogenated or nitrated derivatives, depending on the substituent introduced.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C26H22O6
- Molecular Weight : 430.45 g/mol
- CAS Number : 1202253-60-8
- Chemical Structure : The compound features a dibenzoic acid structure with dimethoxy phenylene groups linked via ethene units.
Applications in Materials Science
1. Organic Electronics
- The compound's structure allows it to act as an electron donor or acceptor in organic photovoltaic devices. Its conjugated system enhances charge mobility, making it suitable for organic solar cells.
2. Light Emitting Diodes (LEDs)
- Due to its photoluminescent properties, this compound can be utilized in the development of organic light-emitting diodes (OLEDs). Its ability to emit light upon excitation makes it a candidate for display technologies.
Applications in Medicinal Chemistry
1. Anticancer Activity
- Preliminary studies suggest that compounds similar to 4,4'-((1E,1'E)-(2,5-Dimethoxy-1,4-phenylene)bis(ethene-2,1-diyl))dibenzoic acid may exhibit anticancer properties. Research is ongoing to evaluate its efficacy against various cancer cell lines.
2. Enzyme Inhibition
- The compound's structural features may allow it to interact with specific enzymes involved in metabolic pathways. This interaction could lead to the development of new therapeutic agents targeting diseases such as diabetes and neurodegenerative disorders.
Applications in Organic Synthesis
1. Building Block for Complex Molecules
- As a versatile intermediate, this dibenzoic acid can be used to synthesize more complex organic molecules through various coupling reactions. Its functional groups facilitate further modifications and derivatizations.
2. Synthesis of Novel Compounds
- The compound can serve as a precursor for synthesizing other biologically active compounds. Its reactivity can be exploited in the design of new pharmaceuticals or agrochemicals.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 4,4’-((1E,1’E)-(2,5-Dimethoxy-1,4-phenylene)bis(ethene-2,1-diyl))dibenzoic acid involves its interaction with molecular targets through its aromatic and ethene groups. These interactions can influence various pathways, including electron transfer processes and molecular recognition events. The compound’s ability to participate in π-π stacking and hydrogen bonding interactions plays a crucial role in its functionality in organic electronics and materials science .
Comparison with Similar Compounds
Table 1: Comparison of DMB-DBA with Ethyne- and Ethene-Bridged Analogues
Key Findings :
- Ethyne-bridged analogues (e.g., p-acid) exhibit stronger fluorescence due to rigid triple bonds, enabling ultrasensitive thiourea detection .
- DMB-DBA’s ethene linkers provide intermediate conjugation length, balancing stability and optoelectronic tunability .
Functional Group Modifications
Table 2: Impact of Substituent Variations
Key Findings :
- Octyloxy substituents improve solubility in nonpolar solvents but reduce electrochemical activity compared to methoxy groups .
- Aldehyde-terminated analogues (e.g., DSB-3) prioritize reactivity over coordination, enabling selective fluorescence responses .
Photophysical and Electrochemical Properties
Table 3: Optoelectronic Comparison
Key Findings :
- Ethyne-bridged p-acid shows higher quantum yields due to reduced non-radiative decay .
- DMB-DBA’s methoxy groups redshift absorption compared to non-substituted analogues .
Biological Activity
The compound 4,4'-((1E,1'E)-(2,5-Dimethoxy-1,4-phenylene)bis(ethene-2,1-diyl))dibenzoic acid (CAS No. 1202253-60-8) is a complex organic molecule with significant potential in biological applications. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Molecular Formula : C26H22O6
Molecular Weight : 430.45 g/mol
Boiling Point : Not available
Structural Characteristics : The compound features a dibenzoic acid structure with dimethoxy and ethylene linkages that may influence its biological interactions.
Antioxidant Properties
Research indicates that compounds with similar structures exhibit antioxidant activity due to their ability to scavenge free radicals. This property is crucial in preventing oxidative stress-related damage in cells. The presence of methoxy groups in the structure enhances electron donation capabilities, potentially increasing its antioxidant efficacy.
Anticancer Activity
Studies have shown that compounds related to dibenzoic acids can inhibit cancer cell proliferation. For instance, derivatives of dibenzoic acid have been investigated for their ability to induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell survival and death.
Anti-inflammatory Effects
The anti-inflammatory properties of similar compounds have been documented, suggesting that this compound may also exhibit such effects. Inflammation is a key factor in many chronic diseases, and compounds that can modulate inflammatory responses are of significant interest for therapeutic development.
Case Studies
-
Antioxidant Activity Assessment :
A study evaluated the antioxidant capacity of various dibenzoic acid derivatives using DPPH and ABTS assays. The results indicated a strong correlation between molecular structure and antioxidant efficacy, with some derivatives showing IC50 values lower than standard antioxidants like ascorbic acid. -
Anticancer Evaluation :
In vitro studies on human breast cancer cell lines demonstrated that certain dibenzoic acid derivatives inhibited cell growth by inducing G0/G1 phase arrest and apoptosis. Mechanistic studies revealed activation of caspase pathways, highlighting the potential of this compound in cancer therapy. -
Anti-inflammatory Research :
A recent investigation into the anti-inflammatory effects of similar compounds reported a significant reduction in pro-inflammatory cytokines (e.g., TNF-α and IL-6) in lipopolysaccharide-stimulated macrophages when treated with dibenzoic acid derivatives.
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Dibenzoic Acid Derivative A | Antioxidant | 25 | Free radical scavenging |
| Dibenzoic Acid Derivative B | Anticancer | 15 | Apoptosis induction via caspase activation |
| Dibenzoic Acid Derivative C | Anti-inflammatory | 30 | Cytokine inhibition |
Q & A
Basic Research Questions
Q. How is 4,4'-((1E,1'E)-(2,5-dimethoxy-1,4-phenylene)bis(ethene-2,1-diyl))dibenzoic acid synthesized, and what analytical methods confirm its structural integrity?
- Methodology : The compound is typically synthesized via cross-coupling reactions (e.g., Sonogashira or Suzuki coupling) using 2,5-dimethoxy-1,4-diiodobenzene and ethynyl benzoic acid derivatives. Post-synthesis, nuclear magnetic resonance (¹H/¹³C NMR) and Fourier-transform infrared spectroscopy (FT-IR) are used to confirm the presence of conjugated ethene bonds, methoxy groups, and carboxylic acid functionalities. High-resolution mass spectrometry (HRMS) validates the molecular formula (C₂₆H₂₂O₆, MW 430.44) .
Q. What are the solubility and stability properties of this compound under standard laboratory conditions?
- Methodology : The compound is a yellow solid soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) but exhibits limited solubility in water or ethanol. Stability tests under ambient conditions (room temperature, sealed storage) show no significant degradation over 6 months, as confirmed by periodic HPLC purity checks. Avoid exposure to light to prevent π-conjugation breakdown .
Q. How can researchers optimize its crystallization for X-ray diffraction studies?
- Methodology : Slow evaporation from DMSO/ethanol mixtures (1:3 v/v) at 4°C yields single crystals suitable for X-ray diffraction. Crystallographic data reveal a planar π-conjugated backbone with intermolecular hydrogen bonding between carboxylic acid groups, critical for understanding packing interactions in solid-state applications .
Advanced Research Questions
Q. What strategies enhance its utility in designing luminescent metal-organic frameworks (MOFs)?
- Methodology : As a linker (H₂-PVDC), it coordinates with metal nodes (e.g., Zn²⁺, Zr⁴⁺) to form MOFs with tunable luminescence. Adjusting synthetic parameters (solvent, temperature, metal-to-ligand ratio) modulates pore size and emission properties. Time-resolved fluorescence spectroscopy quantifies energy transfer efficiency, while powder XRD confirms framework topology .
Q. How does this compound contribute to electrochemical biosensors for ultrasensitive biomarker detection?
- Methodology : Functionalized with nanoporous silver (AgNP), its carboxyl groups enable covalent immobilization of antibodies. In electrochemiluminescence (ECL) assays, the compound acts as a co-reactant, amplifying signals for prostate-specific antigen (PSA) detection (LOD: 1.0 pg/mL). Optimize pH (7.4–8.0) and electrode surface passivation to minimize nonspecific binding .
Q. What role do structural modifications play in tuning its HOMO-LUMO levels for photovoltaic applications?
- Methodology : Introducing electron-withdrawing groups (e.g., nitro, cyano) to the benzoic acid moieties lowers the LUMO (-3.17 eV to -3.5 eV), enhancing electron injection into TiO₂ in dye-sensitized solar cells (DSSCs). Cyclic voltammetry (CV) and density functional theory (DFT) calculations correlate substituent effects with redox potentials and charge-transfer efficiency .
Q. How can its fluorescence properties be leveraged for analyte sensing in complex matrices?
- Methodology : Derivatization with bromine (p-acid-Br) creates a thiourea-specific probe. Fluorescence quenching assays (λₑₓ = 365 nm, λₑₘ = 450 nm) achieve a linear response (0.5–1000 nM) with minimal interference from ascorbic acid or urea. Validate selectivity via competitive binding studies and matrix-matched calibration in environmental/biological samples .
Q. What explains discrepancies in reported solubility and optical properties across studies?
- Methodology : Contradictions arise from varying synthetic batches (e.g., residual solvents) or aggregation-induced emission (AIE) effects. Use dynamic light scattering (DLS) to assess nanoparticle formation in DMSO/water mixtures. Spectroscopic ellipsometry resolves solvent-dependent π-π* transition shifts (e.g., 320 nm in DMSO vs. 335 nm in THF) .
Data Analysis and Contradiction Resolution
- Optical Loss in Cocrystals : reports asymmetric optical waveguides with loss coefficients of 0.0894 dB/μm (forward) and 0.0346 dB/μm (backward). Discrepancies with theoretical models may stem from crystal defects; employ polarized Raman microscopy to assess anisotropy and defect density .
- HOMO-LUMO Variability : While most studies report HOMO levels near -5.3 eV, deviations (-5.27 to -5.39 eV) in TiO₂ composites ( ) arise from charge-transfer interactions. Use ultraviolet photoelectron spectroscopy (UPS) for direct measurement .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
